N-Methyl-1-phenylhydrazine-1-carboxamide
Description
Properties
CAS No. |
62225-72-3 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-amino-3-methyl-1-phenylurea |
InChI |
InChI=1S/C8H11N3O/c1-10-8(12)11(9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) |
InChI Key |
NQSWQKKIPSUVRK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazinecarboxamide Derivatives
Key Observations:
- Trifluoromethyl and Aryl Groups: The N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibit enhanced biological activity (e.g., antimycobacterial) due to the electron-withdrawing trifluoromethyl group, which improves metabolic stability .
- Triazole and Nitro Substituents: The triazole-containing derivative () demonstrates structural complexity that may enhance binding affinity in medicinal applications, though its carbothioamide group differs in hydrogen-bonding capacity compared to carboxamides .
Physicochemical Properties
Table 2: Physical and Spectroscopic Data Comparison
Key Observations:
- Melting Points: Long alkyl chains in N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides result in higher melting points (178.5–196°C), whereas simpler analogs like 1-Methyl-1-phenylhydrazine remain liquids .
- Hydrogen Bonding: The (2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene] derivative forms extensive intermolecular hydrogen bonds (O–H⋯O, N–H⋯O), enhancing crystal packing and stability .
Q & A
Q. How can hydrogen bonding and π–π interactions in the solid state be leveraged for co-crystallization studies?
- Methodological Answer : Co-crystallize with complementary hydrogen bond donors/acceptors (e.g., carboxylic acids) in a 1:1 molar ratio. Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion. Single-crystal X-ray diffraction resolves interaction geometries, validated by Hirshfeld surface analysis .
Tables for Key Data
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